6beta-Hydroxydoc

CAS No.: 298-65-7

Cat. No.: VC1757734

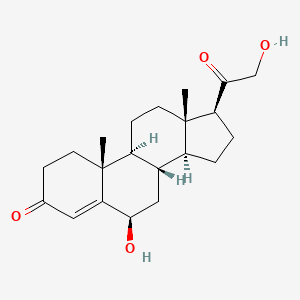

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298-65-7 |

|---|---|

| Molecular Formula | C21H30O4 |

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |

| Standard InChI Key | NCYJPPVFCXZXCE-QCVZGKPXSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@H](C4=CC(=O)CC[C@]34C)O |

| SMILES | CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

Introduction

Chemical Structure and Identification

6beta-Hydroxydoc, also known as 6-Hydroxy-11-deoxycorticosterone, is a C21-steroid compound with specific structural characteristics that determine its biological activity and chemical properties. The compound has a cyclopentanoperhydrophenanthrene ring system common to all steroids, with distinctive modifications.

Molecular Properties

6beta-Hydroxydoc is characterized by the following molecular properties:

-

Molecular Formula: C21H30O4

-

Molecular Weight: 346.5 g/mol

-

CAS Registry Numbers: 595-71-1, 298-65-7

-

IUPAC Name: (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Nomenclature and Synonyms

This compound appears in scientific literature under various alternative names:

-

6-Hydroxy-11-deoxycorticosterone

-

6,21-dihydroxypregn-4-ene-3,20-dione

-

6beta,21-Dihydroxyprogesterone

Structural Features

The key structural features of 6beta-Hydroxydoc include:

-

A steroid nucleus with the typical four-ring structure

-

A hydroxyl group at the 6beta position (defining characteristic)

-

A 3-keto group in ring A

-

A 4,5-double bond

-

A 17beta side chain with a 20-keto group

The 6beta orientation of the hydroxyl group is crucial for the compound's biological properties and differentiates it from its 6alpha-hydroxy isomer.

Synthesis and Production Methods

Several approaches have been developed for the synthesis and production of 6beta-Hydroxydoc, including chemical, microbiological, and enzymatic methods.

Chemical Synthesis

The chemical synthesis of 6beta-Hydroxydoc typically involves several reaction steps to modify steroid precursors:

-

Protection of carbonyl groups (such as C-3 and C-20) by forming ethylene glycol-derived ketals

-

Protection of hydroxyl groups (like C-21) with appropriate protecting groups such as silyl ethers

-

Introduction of the 6beta-hydroxyl group through selective oxidation reactions

These synthesis methods often require careful control of reaction conditions to ensure stereoselectivity at the 6beta position.

Enzymatic Processes

Cytochrome P450 enzymes play a crucial role in the metabolism and production of hydroxylated steroids:

-

Specific cytochrome P450 isoforms catalyze the regioselective and stereoselective hydroxylation of steroids

-

CYP3A4, among other P450 enzymes, is known to catalyze 6beta-hydroxylation of related steroids like cortisol

-

The hydroxylation reaction involves the activation of molecular oxygen and insertion of one oxygen atom into the C-H bond at the 6beta position

Recent biotechnological approaches have utilized recombinant enzyme systems for the production of hydroxylated steroids, including potential applications for 6beta-Hydroxydoc synthesis.

Biological Activity and Functions

Role in Steroid Metabolism

6beta-Hydroxydoc represents an important intermediate in steroid metabolism pathways:

-

The hydroxylation at the 6beta position is a common biotransformation route for steroids in biological systems

-

It may serve as a metabolite in the pathway of 11-deoxycorticosterone metabolism

-

The 6beta-hydroxylation is often catalyzed by specific cytochrome P450 enzymes, similar to the formation of 6beta-hydroxycortisol by CYP3A4

Pharmacological Significance

The pharmacological properties of 6beta-Hydroxydoc are influenced by its steroid structure and the presence of the 6beta-hydroxyl group:

-

The addition of the hydroxyl group alters its pharmacological properties compared to the parent compound 11-deoxycorticosterone

-

The modification potentially enhances its therapeutic efficacy and modifies its metabolic pathways

-

Its structural features may influence its interaction with specific biological targets, such as steroid receptors

Analytical Applications

6beta-Hydroxydoc has significant applications in analytical chemistry, particularly in studies of steroid metabolism:

-

It serves as a reference standard in chromatographic analyses of steroid metabolites

-

Gas chromatographic-mass spectrometric analysis of 6-hydroxylated steroids, including 6beta-Hydroxydoc, provides reference data for studying corticosteroid metabolism

-

It can be used in the development of specific detection methods for hydroxylated steroids in biological samples

Comparative Analysis with Related Compounds

Structural Relatives

Several compounds share structural similarities with 6beta-Hydroxydoc, each possessing unique properties based on their specific structural modifications:

These compounds illustrate the diversity within the class of 6beta-hydroxysteroids, highlighting how variations in structure influence their biological activity and therapeutic applications.

Isomeric Relationships

6beta-Hydroxydoc exists alongside its isomeric form 6alpha-Hydroxydoc:

-

Both isomers have the same molecular formula (C21H30O4) but differ in the stereochemistry of the hydroxyl group at position 6

-

The different orientation of the hydroxyl group (6alpha vs. 6beta) can significantly affect biological activity and pharmacological properties

-

Gas chromatographic separation techniques can distinguish between these isomers based on their different chromatographic behaviors

Metabolic Relationships

6beta-Hydroxydoc shares metabolic relationships with other steroid compounds:

-

It may serve as an intermediate in the metabolism of 11-deoxycorticosterone

-

The 6beta-hydroxylation pathway represents a common metabolic route for various steroids

-

Similar cytochrome P450 enzymes may catalyze the 6beta-hydroxylation of multiple steroid substrates

Research Applications and Methods

Analytical Methods

Various analytical methods have been developed for the detection, quantification, and characterization of 6beta-Hydroxydoc:

-

Gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing 6beta-Hydroxydoc and related compounds

-

The gas chromatographic separation of isomers (like 6alpha- and 6beta-hydroxylated steroids) has been characterized

-

Mass spectral analysis can identify specific ions characteristic of the 6-trimethylsilyloxy substituent following derivatization

These analytical methods are crucial for studying the metabolism of corticosteroids and for the quality control of synthesized 6beta-Hydroxydoc.

Biological Assays

Biological assays involving 6beta-Hydroxydoc include:

-

Cell viability assays to assess potential cytotoxicity

-

Receptor binding studies to evaluate interaction with steroid receptors

-

Enzyme inhibition assays to investigate effects on specific metabolic pathways

Molecular Docking Studies

Computational approaches, including molecular docking studies, have been employed to:

-

Predict the binding modes of 6beta-hydroxylated steroids to target proteins

-

Investigate structure-activity relationships

-

Guide the design of novel derivatives with enhanced biological properties

Pharmaceutical Relevance and Applications

Drug Metabolism Studies

6beta-Hydroxydoc is relevant to drug metabolism studies:

-

As a model compound for understanding hydroxylation pathways of steroid drugs

-

For investigating the role of cytochrome P450 enzymes in drug metabolism

-

In studying potential drug-drug interactions involving steroid medications

Biomarker Development

The compound has potential applications in biomarker development:

-

As a reference standard for the development of biomarkers related to steroid metabolism

-

In monitoring specific enzyme activities, particularly those involving cytochrome P450 enzymes

-

For assessing metabolic profiles in various physiological and pathological conditions

Future Research Directions

Synthetic Methodology Development

Ongoing research aims to develop improved synthetic methods for 6beta-Hydroxydoc:

-

More efficient and stereoselective chemical synthesis routes

-

Enhanced biocatalytic approaches using engineered enzymes

-

Scale-up processes for larger-scale production with improved yields

Biological Activity Exploration

Further investigation of the biological activities of 6beta-Hydroxydoc is warranted:

-

Detailed characterization of receptor interactions and signaling pathways

-

Exploration of potential therapeutic applications based on its unique structural features

-

Investigation of its role in specific disease processes involving steroid metabolism

Analytical Method Advancement

Advancements in analytical methods continue to facilitate research on 6beta-Hydroxydoc:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume